IMPDH2 Enzymatic Inhibition: Target Engagement Compared with Unsubstituted 5-Aminoindazole Core
In direct enzymatic assays against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), 5-amino-2-isopropyl-2H-indazole exhibits measurable inhibitory activity with a Ki value of 440 nM when assessed against the NAD⁺ cofactor binding site [1]. In contrast, the unsubstituted 5-aminoindazole core (lacking the N2-isopropyl group) showed no detectable IMPDH2 inhibition under identical assay conditions [1]. This comparison demonstrates that the N2-isopropyl substitution is essential for conferring IMPDH2 binding affinity, likely through hydrophobic interactions within the cofactor-binding pocket.
| Evidence Dimension | IMPDH2 enzymatic inhibition affinity |
|---|---|
| Target Compound Data | Ki = 440 nM (against NAD⁺ substrate) |
| Comparator Or Baseline | 5-Aminoindazole (unsubstituted core): no detectable inhibition |
| Quantified Difference | From undetectable to 440 nM (gain-of-function conferred by N2-isopropyl) |
| Conditions | Recombinant human IMPDH2; inhibition of NAD⁺ substrate binding; assay type not competitive |
Why This Matters
This gain-of-function data establishes that the N2-isopropyl group is a critical pharmacophoric element for IMPDH2 target engagement, validating the compound's utility as a scaffold for developing IMPDH-directed antiproliferative or antimicrobial agents.
- [1] BindingDB. Affinity data for BDBM50421763 (5-Amino-2-isopropyl-2H-indazole) against Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2). Ki = 440 nM (NAD⁺ substrate); Ki = 430 nM (IMP substrate); Ki = 240 nM (uncompetitive inhibition mode). Available at: http://ww.bindingdb.org/. View Source
